molecular formula C9H14N2O B2495296 4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 883013-49-8

4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2495296
CAS No.: 883013-49-8
M. Wt: 166.224
InChI Key: PWSMRCNUCWFXAH-UHFFFAOYSA-N
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Description

4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated ketones under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as copper chloride or palladium on carbon can be used to enhance the reaction rate and selectivity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can exhibit different chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-allyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
  • 3-propyl-4,5-dihydro-1H-pyrazol-5-one
  • 4,5-dihydro-1H-pyrazol-5-one derivatives with various substituents

Uniqueness

4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both allyl and propyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-prop-2-enyl-3-propyl-1,4-dihydropyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-5-7-8(6-4-2)10-11-9(7)12/h3,7H,1,4-6H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSMRCNUCWFXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=O)C1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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